
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, also known as CPG2, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, diagnostics, and therapeutics.
Applications De Recherche Scientifique
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been extensively studied for its potential applications in various research fields, including drug delivery, diagnostics, and therapeutics. In drug delivery, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a carrier for delivering drugs to specific target sites due to its ability to penetrate cell membranes. In diagnostics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a molecular probe for detecting specific biomolecules or cells in biological samples. In therapeutics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have anticancer and antimicrobial properties.
Mécanisme D'action
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly exerts its biological effects by binding to specific cell surface receptors and entering the cells through endocytosis. Once inside the cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can interact with various intracellular targets, including enzymes and transcription factors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and immunomodulatory activities. In cancer cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes involved in cell proliferation and survival. In microbial cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi. In the immune system, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to modulate the activity of various immune cells, including T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly also has some limitations, including its high cost, low yield, and potential toxicity.
Orientations Futures
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several potential future directions for research, including the development of new drug delivery systems, the discovery of new molecular targets, and the optimization of its biological properties. Some of the potential future directions for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly research include the development of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly-based nanocarriers for targeted drug delivery, the identification of new intracellular targets for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, and the engineering of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly variants with improved biochemical and physiological properties.
Conclusion:
In conclusion, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is a cyclic peptide with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is needed to fully explore its potential for various research fields.
Méthodes De Synthèse
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclic peptide is assembled on a resin using a series of protected amino acids and coupling reagents. After the completion of the peptide chain, the cyclic peptide is formed by intramolecular cyclization using a suitable coupling reagent such as HATU or PyBOP.
Propriétés
Numéro CAS |
117178-64-0 |
|---|---|
Nom du produit |
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly |
Formule moléculaire |
C41H60N12O12 |
Poids moléculaire |
913 g/mol |
Nom IUPAC |
2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1 |
Clé InChI |
OTGZZDDHNFTAOV-BBMKWWLZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O |
SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
SMILES canonique |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
Synonymes |
BCP-7 BCP7 cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



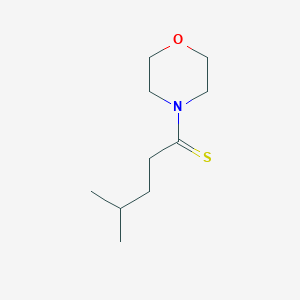
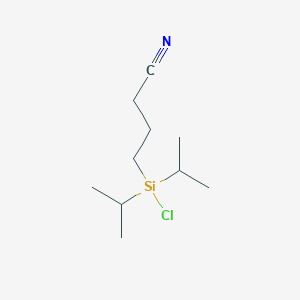
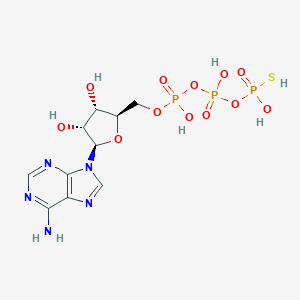
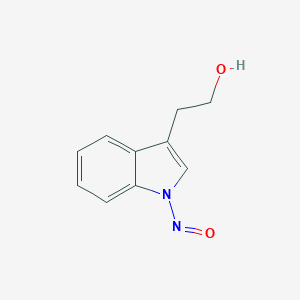
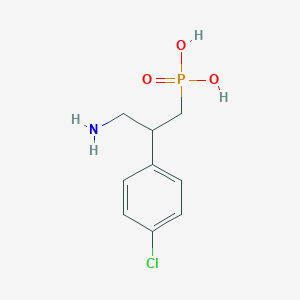
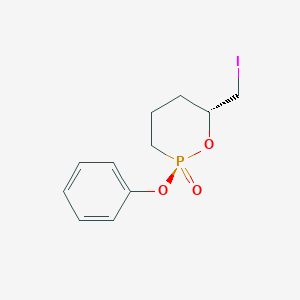
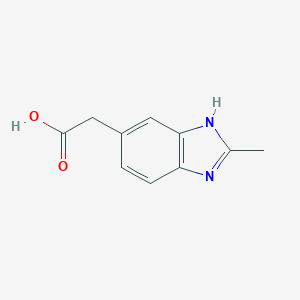
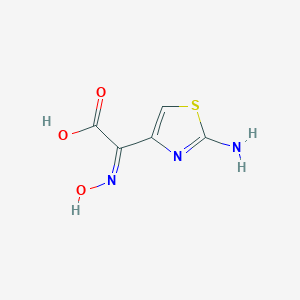
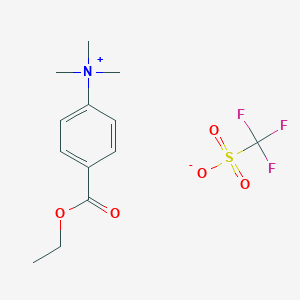
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
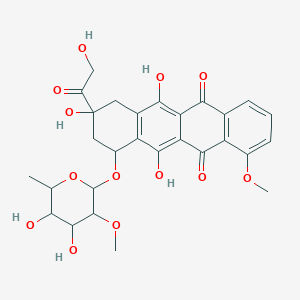
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)